Iotalamic acid
Overview
Description
Iotalamic acid, also known as Iothalamic acid, is an iodine-containing organic anion used as a diagnostic contrast agent . It is sold under the brand name Conray . It is available in the form of its salts, sodium iotalamate, and meglumine iotalamate . It can be administered intravenously or intravesically (into the urinary bladder) .
Molecular Structure Analysis
The molecular formula of Iotalamic acid is C11H9I3N2O4 . The average mass is 613.916 Da and the monoisotopic mass is 613.769592 Da . The systematic name is 3-Acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid .
Scientific Research Applications
Excretory Urography
- Application : Iotalamic acid is used in excretory urography, a type of medical imaging procedure that examines the urinary tract .
- Methods : The contrast agent can be given intravenously . It is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration .
- Results : The contrast provided by the agent allows for clear imaging of the urinary tract, aiding in the diagnosis of urinary tract disorders .
Cerebral Angiography
- Application : Iotalamic acid is used in cerebral angiography, a procedure that visualizes the blood vessels in and around the brain .
- Methods : The contrast agent is injected into the patient’s bloodstream and travels to the brain, where it helps to highlight the blood vessels during imaging .
- Results : This allows for the detection and evaluation of various conditions such as aneurysms, arteriovenous malformations, and stroke .
Peripheral Arteriography
- Application : Iotalamic acid is used in peripheral arteriography, a procedure that images the blood vessels in the periphery of the body .
- Methods : The contrast agent is injected into the patient’s bloodstream, where it travels to the peripheral arteries .
- Results : This allows for the visualization of blockages or narrowing in the peripheral arteries, aiding in the diagnosis of peripheral artery disease .
Venography
- Application : Iotalamic acid is used in venography, a procedure that images the veins in the body .
- Methods : The contrast agent is injected into the patient’s bloodstream, where it travels to the veins .
- Results : This allows for the visualization of blood clots or other abnormalities in the veins .
Arthrography
- Application : Iotalamic acid is used in arthrography, a procedure that images the joints .
- Methods : The contrast agent is injected directly into the joint space .
- Results : This allows for the visualization of joint structures, aiding in the diagnosis of joint disorders .
Computed Tomographic Scans
- Application : Iotalamic acid is used to enhance computed tomographic scans performed for detection and evaluation of lesions in the liver, pancreas, kidneys, abdominal aorta, mediastinum, abdominal cavity, and retroperitoneal space .
- Methods : The contrast agent is given intravenously . It is rapidly transported through the circulatory system to the organs and tissues of interest .
- Results : The contrast provided by the agent allows for clear imaging of the organs and tissues, aiding in the detection and evaluation of lesions .
Intravesical Administration
- Application : Iotalamic acid can be given intravesically (into the urinary bladder) .
- Methods : The contrast agent is directly administered into the urinary bladder .
- Results : This method is used for imaging and diagnosing bladder conditions .
Evaluation of Glomerular Filtration
- Application : A radioactive formulation of Iotalamic acid (brand name Glofil-125) is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of people with kidney disease .
- Methods : The radioactive contrast agent is given intravenously .
- Results : This allows for the assessment of kidney function, particularly the rate at which the kidneys filter blood .
Nanotechnological Experiments
- Application : Iotalamic acid has been suggested to have potential applications in nanotechnology .
- Methods : The specific methods would depend on the particular nanotechnological experiment .
- Results : The behaviors of nucleic acids in Iotalamic acid detailed in the research should be useful in the design of nucleic acids to use as biological and nanotechnological tools .
Intravesical Administration
- Application : Iotalamic acid can be given intravesically (into the urinary bladder) .
- Methods : The contrast agent is directly administered into the urinary bladder .
- Results : This method is used for imaging and diagnosing bladder conditions .
Evaluation of Glomerular Filtration
- Application : A radioactive formulation of Iotalamic acid (brand name Glofil-125) is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of people with kidney disease .
- Methods : The radioactive contrast agent is given intravenously .
- Results : This allows for the assessment of kidney function, particularly the rate at which the kidneys filter blood .
Nanotechnological Experiments
- Application : Iotalamic acid has been suggested to have potential applications in nanotechnology .
- Methods : The specific methods would depend on the particular nanotechnological experiment .
- Results : The behaviors of nucleic acids in Iotalamic acid detailed in the research should be useful in the design of nucleic acids to use as biological and nanotechnological tools .
properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-20-3 (mono-hydrochloride salt) | |
Record name | Iothalamic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023164 | |
Record name | Iothalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iotalamic acid | |
CAS RN |
2276-90-6 | |
Record name | Iothalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iothalamic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iothalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IOTHALAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iothalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTHALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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